molecular formula C10H13F2N3S B6277822 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane CAS No. 2763780-77-2

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane

Cat. No. B6277822
CAS RN: 2763780-77-2
M. Wt: 245.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Difluoromethyl)-1,3-thiazol-2-yl)methyl-2,6-diazaspiro[3.3]heptane (DFTSP) is a novel fluorinated heterocyclic compound that has recently been studied for its potential medicinal applications. DFTSP is a derivative of thiazole, and is composed of a difluoromethyl group and a thiazole ring connected by a methylene bridge. It is a relatively stable compound, and has a low melting point of around -20°C.

Scientific Research Applications

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has been studied for its potential medicinal applications, particularly in the treatment of cancer. It has been shown to possess anti-tumor activity in several in vitro and in vivo studies. In addition, 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has been studied for its potential anti-inflammatory and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane is not yet fully understood. However, it is believed to act by targeting the NF-κB signaling pathway, which is involved in the regulation of cell proliferation, survival, and apoptosis. Furthermore, 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane can inhibit the growth of cancer cells, and can induce apoptosis in these cells. Furthermore, 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has been shown to possess anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low melting point of around -20°C. Furthermore, it is relatively easy to synthesize, and can be synthesized using a variety of methods. However, there are some limitations to using 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane in laboratory experiments. For example, it is not yet fully understood how 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane exerts its effects, and further research is needed to elucidate its exact mechanism of action.

Future Directions

For 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane research include further studies to elucidate its exact mechanism of action, as well as studies to explore its potential applications in the treatment of cancer and other diseases. Furthermore, further studies are needed to explore the potential anti-inflammatory and anti-oxidant properties of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane. In addition, further research is needed to explore the potential synergistic effects of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane when combined with other drugs or compounds. Finally, further studies are needed to explore the potential toxicity of 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane, as well as its potential for drug interactions.

Synthesis Methods

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane can be synthesized through a variety of methods. The most common method is the reaction of 2-amino-5-(difluoromethyl)-1,3-thiazole and methylenebis(thiocyanate) in the presence of a base, such as potassium carbonate. This reaction yields the desired product, 2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane, as well as a byproduct, potassium thiocyanate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane' involves the reaction of 2,6-diazaspiro[3.3]heptane with 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde in the presence of a reducing agent and a base.", "Starting Materials": [ "2,6-diazaspiro[3.3]heptane", "5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde", "Reducing agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2,6-diazaspiro[3.3]heptane in a suitable solvent.", "Step 2: Add 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture to reduce the aldehyde group to an alcohol group.", "Step 4: Add a base to the reaction mixture to deprotonate the alcohol group and form the final product.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2763780-77-2

Product Name

2-{[5-(difluoromethyl)-1,3-thiazol-2-yl]methyl}-2,6-diazaspiro[3.3]heptane

Molecular Formula

C10H13F2N3S

Molecular Weight

245.3

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.